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molecular formula C13H17ClN2O B8711817 4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride

4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride

Cat. No. B8711817
M. Wt: 252.74 g/mol
InChI Key: FWVRVLMGDWQRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05789412

Procedure details

1-chlorocarbonyl-4-(2,3-dimethylphenyl)piperazine Compound 40A is prepared according to the procedure described for compound 15A, using the following reactants: 1-(2,3-dimethylphenyl)piperazine (3.94 g, 20.7 mmol); triphosgene (2.05 g, 6.9 mmol); pyridine (1.68 ml, 21 mmol); dichloromethane (150 ml).
Name
compound 15A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Three
Quantity
1.68 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:16])[CH2:6][CH2:5]1)=[O:3].[CH3:17]C1C(C)=CC=CC=1N1CCNCC1.ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl.N1C=CC=CC=1>ClCCl>[Cl:1][C:2]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH3:17])[C:11]=2[CH3:16])[CH2:6][CH2:5]1)=[O:3]

Inputs

Step One
Name
compound 15A
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)N1CCN(CC1)C1=C(C=CC=C1)C
Step Two
Name
Quantity
3.94 g
Type
reactant
Smiles
CC1=C(C=CC=C1C)N1CCNCC1
Step Three
Name
Quantity
2.05 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Step Four
Name
Quantity
1.68 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)N1CCN(CC1)C1=C(C(=CC=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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